molecular formula C15H15NO3 B1455145 5-(3,5-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187167-92-5

5-(3,5-Dimethoxybenzoyl)-2-methylpyridine

Cat. No.: B1455145
CAS No.: 1187167-92-5
M. Wt: 257.28 g/mol
InChI Key: XHHNTJRFEGPQLW-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxybenzoyl)-2-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a dimethoxybenzoyl group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxybenzoyl)-2-methylpyridine typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxybenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and can be carried out under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.

Scientific Research Applications

5-(3,5-Dimethoxybenzoyl)-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3,5-Dimethoxybenzoyl)-2-methylpyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxybenzoyl chloride
  • 2-Methylpyridine
  • 3,5-Dimethoxybenzoic acid

Uniqueness

5-(3,5-Dimethoxybenzoyl)-2-methylpyridine is unique due to the combination of its benzoyl and pyridine moieties. This combination imparts specific chemical properties that are not found in the individual components. For example, the presence of the dimethoxy groups can influence the compound’s reactivity and binding affinity in biological systems .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-4-5-11(9-16-10)15(17)12-6-13(18-2)8-14(7-12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHNTJRFEGPQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219132
Record name (3,5-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-92-5
Record name (3,5-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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